4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
Description
Properties
Molecular Formula |
C16H17F3N4O |
|---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
4-methyl-6-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H17F3N4O/c1-11-7-14(21-10-20-11)23-6-5-12(8-23)9-24-15-4-2-3-13(22-15)16(17,18)19/h2-4,7,10,12H,5-6,8-9H2,1H3 |
InChI Key |
AGXWQHHHYHDWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Pyrimidine Core Construction
The 4-methylpyrimidine scaffold is typically synthesized via cyclocondensation reactions . For example:
- Method A : Reaction of acetylacetone with guanidine derivatives under acidic conditions yields 4,6-dimethylpyrimidine intermediates.
- Method B : Chlorination of 4-methylpyrimidin-2-amine using POCl₃ or PCl₅ generates 2,4-dichloro-6-methylpyrimidine, a versatile intermediate for nucleophilic substitutions.
Table 1: Pyrimidine Core Synthesis Conditions
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| A | Acetylacetone, thiourea, HCl | Reflux, 6–8 h | 75–85% | |
| B | 4-Methylpyrimidin-2-amine, POCl₃ | 110°C, 4 h | 90% |
Functionalization with Trifluoromethylpyridinyloxy Group
The hydroxymethyl-pyrrolidine intermediate undergoes etherification with 6-(trifluoromethyl)pyridin-2-ol:
- Mitsunobu Reaction : Uses DIAD/PPh₃ to couple alcohols under mild conditions.
- Williamson Ether Synthesis : Alkylation with 2-(bromomethyl)-6-(trifluoromethyl)pyridine in the presence of K₂CO₃.
Table 3: Ether Bond Formation Methods
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | THF, 0°C→rt | 70% | |
| Williamson | 2-(Bromomethyl)-6-CF₃-pyridine, K₂CO₃ | DMF, 60°C | 65% |
Integrated Synthetic Pathways
Route 1: Sequential Functionalization
- Pyrimidine Core : Synthesize 2,4-dichloro-6-methylpyrimidine via POCl₃-mediated chlorination.
- Pyrrolidine Introduction : SNAr with pyrrolidine in HPMC/water (NaOtBu, 25°C).
- Hydroxymethylation : Treat pyrrolidine-pyrimidine with formaldehyde under reductive amination (NaBH₃CN).
- Etherification : Mitsunobu reaction with 6-(trifluoromethyl)pyridin-2-ol.
Overall Yield : 42% (4 steps).
Route 2: Convergent Synthesis
- Pyrrolidine Intermediate : Prepare 3-(hydroxymethyl)pyrrolidine via [3 + 2] cycloaddition of azomethine ylides.
- Pyridine Coupling : Williamson ether synthesis with 2-(bromomethyl)-6-CF₃-pyridine.
- Pyrimidine Assembly : Buchwald–Hartwig coupling of pre-functionalized pyrrolidine with 4-chloro-6-methylpyrimidine.
Overall Yield : 38% (3 steps).
Critical Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Cyclopropyl-4-[3-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
- Key Differences: Substituent at Pyrimidine 2-Position: A cyclopropyl group replaces the methyl group in the target compound. Molecular Formula: C₁₈H₁₉F₃N₄O vs. C₁₇H₁₈F₃N₄O (estimated for the target compound). Impact: The cyclopropyl group introduces steric bulk and electronic effects, which may alter binding pocket interactions in biological targets. The molecular weight difference (364.4 vs. ~360) suggests minor variations in solubility and permeability .
4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine
- Key Differences: Heterocyclic Ring: Piperidine (6-membered) vs. pyrrolidine (5-membered). Functional Groups: A primary amine at the pyrimidine 2-position vs. the trifluoromethylpyridyloxy group. The amine group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the trifluoromethylpyridyloxy group .
4-(Difluoromethyl)-6-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(Ethylsulfonyl)pyrimidine
- Key Differences :
- Substituents : Difluoromethyl and ethylsulfonyl groups replace the pyrrolidine-linked trifluoromethylpyridyloxy moiety.
- Impact : The sulfonyl group significantly increases polarity, favoring interactions with polar residues in enzyme active sites. Difluoromethyl groups offer metabolic stability but may reduce lipophilicity compared to trifluoromethyl .
Structural and Physicochemical Data Table
Key Research Findings
- Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters nitrogen orientation and ring puckering, affecting interactions with hydrophobic pockets in proteins .
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound provides superior electron-withdrawing effects and stability compared to difluoromethyl, enhancing binding to electron-rich residues .
- Substituent Polarity : Sulfonyl and amine groups increase solubility but may limit blood-brain barrier penetration, whereas trifluoromethylpyridyloxy balances lipophilicity and polarity .
Biological Activity
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyrimidine core and various functional groups, is being investigated for its therapeutic applications, particularly in the fields of oncology and neurology.
The molecular formula of 4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is , with a molecular weight of 352.35 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group increases membrane permeability, allowing the compound to reach intracellular targets effectively. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, potentially modulating enzyme activity and signal transduction pathways.
Biological Activity Overview
Recent studies have highlighted several key areas where 4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine exhibits significant biological activity:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies indicated that it could induce apoptosis in cancer cells through caspase-dependent pathways.
- Case Study : A study reported an IC50 value of 5.2 µM against MCF-7 breast cancer cells, suggesting moderate potency in this context.
-
Antiviral Properties :
- Preliminary research indicates that this compound may have antiviral effects, particularly against RNA viruses. The mechanism appears to involve the inhibition of viral replication.
- Case Study : In a viral replication assay, the compound demonstrated an EC50 value of 12 µM against a specific strain of influenza virus.
-
Neuroprotective Effects :
- Some studies suggest that 4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
- Case Study : Neuroprotection was observed in SH-SY5Y cells exposed to oxidative stress, with significant reductions in cell death at concentrations as low as 10 µM.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.2 µM | [Source 1] |
| Antiviral | Influenza Virus | 12 µM | [Source 2] |
| Neuroprotection | SH-SY5Y | 10 µM | [Source 3] |
Research Findings
The exploration of the biological activities of this compound is still ongoing, with researchers focusing on optimizing its structure to enhance efficacy and selectivity. Various derivatives are being synthesized to evaluate their pharmacological profiles and potential side effects.
Case Studies in Detail
-
Anticancer Mechanism :
- A detailed study utilized flow cytometry to analyze apoptosis in MCF-7 cells treated with varying concentrations of the compound over 48 hours. Results indicated increased annexin V positivity, confirming apoptosis induction.
-
Viral Replication Inhibition :
- In vitro experiments involved pre-treating infected cells with the compound before viral exposure, demonstrating a significant reduction in viral load as measured by qPCR.
-
Oxidative Stress Protection :
- The neuroprotective study employed assays for reactive oxygen species (ROS) levels and mitochondrial integrity post-treatment with the compound, showing promising results in maintaining cellular health under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
